
2-Chloro-6-(3,5-dimethoxyphenyl)-4-methylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(3,5-dimethoxyphenyl)-4-methylnicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a chloro group, two methoxy groups, and a nitrile group attached to a nicotinonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(3,5-dimethoxyphenyl)-4-methylnicotinonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(3,5-dimethoxyphenyl)-4-methylnicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
2-Chloro-6-(3,5-dimethoxyphenyl)-4-methylnicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(3,5-dimethoxyphenyl)-4-methylnicotinonitrile involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The nitrile group can also play a role in the compound’s biological activity by interacting with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline: Similar structure but with additional chloro groups.
2-Chloro-6-(3,5-dimethoxyphenyl)pyridine: Lacks the nitrile group.
Uniqueness
2-Chloro-6-(3,5-dimethoxyphenyl)-4-methylnicotinonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the nitrile group, in particular, distinguishes it from other similar compounds and contributes to its reactivity and biological activity.
Propiedades
Número CAS |
1956341-53-9 |
|---|---|
Fórmula molecular |
C15H13ClN2O2 |
Peso molecular |
288.73 g/mol |
Nombre IUPAC |
2-chloro-6-(3,5-dimethoxyphenyl)-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H13ClN2O2/c1-9-4-14(18-15(16)13(9)8-17)10-5-11(19-2)7-12(6-10)20-3/h4-7H,1-3H3 |
Clave InChI |
QSRRKTFOKORTIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1C#N)Cl)C2=CC(=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


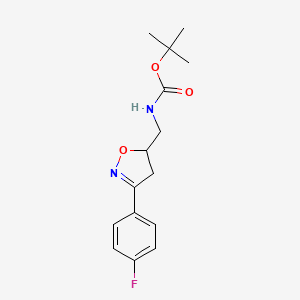

![2-(4-Fluorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11785375.png)
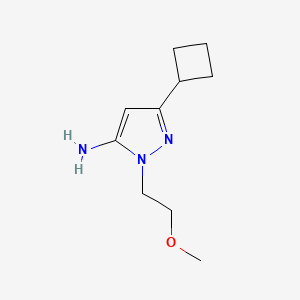
![2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B11785383.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11785386.png)
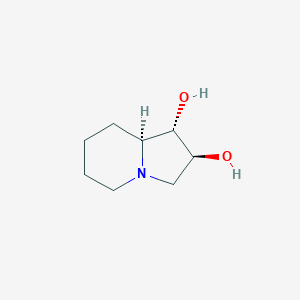

![4,6-Dibromobenzo[d][1,3]dioxol-5-amine](/img/structure/B11785412.png)

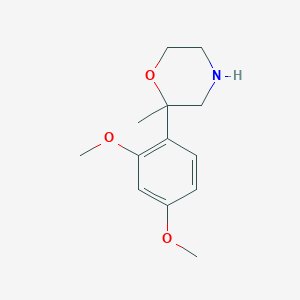
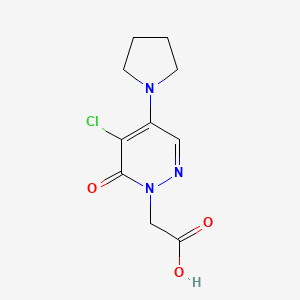
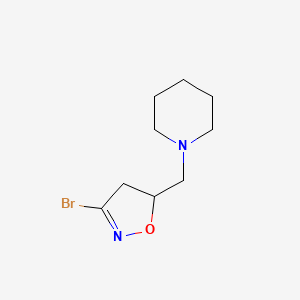
![4-(Difluoromethoxy)benzo[d]oxazole-2-carbaldehyde](/img/structure/B11785447.png)
